
Ethyl 2-methyl-2-(methylthio)propionate
Overview
Description
Ethyl 2-methyl-2-(methylthio)propionate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
This compound is primarily used as a flavoring agent , suggesting that it may interact with taste receptors or olfactory receptors.
Mode of Action
As a flavoring agent, it may interact with taste or smell receptors, triggering a signal transduction pathway that leads to the perception of a specific flavor or smell
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-methyl-2-(methylthio)propionate are currently unknown. Given its use as a flavoring agent, it may be involved in the gustatory and olfactory signal transduction pathways. These pathways are responsible for the perception of taste and smell, respectively .
Result of Action
As a flavoring agent, its primary effect is likely to enhance the taste or smell of food and beverage products . It may achieve this by interacting with taste or smell receptors and modulating their signal transduction pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other flavors or substances could potentially affect its efficacy as a flavoring agent. Its stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .
Biological Activity
Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur compound with notable applications in flavoring and fragrance industries. Its biological activities, particularly its interactions with biological systems and potential therapeutic effects, have garnered interest in scientific research. This article reviews the current understanding of its biological activity, including case studies and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H14O2S |
Molecular Weight | 162.25 g/mol |
IUPAC Name | Ethyl 2-methyl-2-(methylthio)propanoate |
PubChem CID | 3016499 |
Flavor and Aroma Profile
This compound is primarily recognized for its contribution to the flavor and aroma of various foods. It has been identified as a volatile sulfur compound that enhances the sensory characteristics of fruits, particularly in strawberries and pineapples .
Antimicrobial Properties
Research indicates that certain sulfur-containing compounds exhibit antimicrobial properties. A study highlighted that this compound could potentially inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. According to a safety data sheet, it may cause skin and eye irritation upon contact, but no significant reproductive toxicity or endocrine disruption has been reported . The No Observed Effect Level (NOEL) for related compounds has been established at approximately 1.4 mg/kg body weight per day in rodent studies .
Study on Flavor Compounds
A study explored the role of this compound in fruit maturation, revealing its significance in developing flavor profiles during ripening processes. The compound was found to be a key contributor to the characteristic aroma of ripe strawberries, suggesting its potential as a natural flavor enhancer in food products .
Cancer Biomarkers
Emerging research suggests that volatile organic compounds (VOCs), including this compound, may serve as biomarkers for various cancers. Involvement in metabolic pathways associated with cancer progression has been hypothesized, warranting further investigation into its diagnostic potential .
Scientific Research Applications
Flavoring Agent
Ethyl 2-methyl-2-(methylthio)propionate is primarily used in the food industry as a flavoring agent. It is noted for its fruity aroma, making it suitable for:
- Fruit Flavors : Particularly effective in enhancing flavors such as pineapple and berry .
- Chewing Gum : Studies have shown that this compound can affect the release characteristics of flavors in chewing gum formulations, influencing both immediate and prolonged flavor perception .
Analytical Chemistry
The compound is utilized in analytical chemistry for various separation techniques:
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HPLC Applications : this compound can be effectively separated using High-Performance Liquid Chromatography (HPLC) methods. It is analyzed on Newcrom R1 HPLC columns under reverse-phase conditions, which are suitable for isolating impurities and performing pharmacokinetic studies .
Parameter Value Column Type Newcrom R1 HPLC column Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid for MS compatibility) Particle Size 3 µm (for fast UPLC applications)
This method allows for scalable analysis and isolation of the compound from complex mixtures.
Biological Research
In biological research, this compound has potential applications in cell biology:
- Cell Culture : It serves as a specialty product for proteomics research, aiding in various cellular assays and studies related to cell signaling and metabolism .
Case Study 1: Flavor Release Kinetics
A study investigated the flavor release kinetics of ethyl propionate (related compound) during chewing gum consumption. The results indicated that compounds like ethyl propionate exhibit rapid release characteristics compared to others like menthyl acetate, which showed prolonged flavor retention. This finding highlights the importance of hydrophobicity and vapor pressure on flavor perception dynamics .
Case Study 2: HPLC Method Development
Research conducted on the separation efficiency of this compound using HPLC demonstrated its effectiveness in isolating this compound from food matrices. The study optimized mobile phase compositions to enhance separation quality and reduce analysis time, showcasing its utility in quality control within food manufacturing processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-methyl-2-(methylthio)propionate, and what catalysts or conditions are typically employed?
The compound is synthesized via alkylation or esterification reactions. For example, dimethylation of ethyl (2-nitrophenyl)-acetate using methyl iodide in the presence of potassium tert-butoxide and 18-crown-6 yields derivatives like ethyl 2-methyl-2-(2-nitrophenyl)-propionate, which can be reduced to target compounds . Catalysts such as crown ethers are critical for enhancing reaction efficiency. Purification often involves distillation or chromatography to isolate the ester from by-products.
Q. How is the molecular structure of this compound elucidated using spectroscopic methods?
Structural confirmation relies on NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, the methylthio (-SMe) group exhibits distinct proton signals near δ 2.1–2.3 ppm in ¹H NMR, while the ester carbonyl appears at ~170 ppm in ¹³C NMR. High-resolution MS (e.g., GC-Orbitrap-MS) provides accurate mass data (C₆H₁₂O₂S₂, Mol. Wt. 180.29) . Spectral databases like SDBS and NIST are referenced for validation .
Q. What are the primary applications of this compound in academic research?
The compound is studied for its role in flavor chemistry due to its pineapple-like odor . It serves as a model substrate in enzymatic esterification studies and as a precursor for sulfur-containing derivatives in organic synthesis. Its volatility and stability make it suitable for gas chromatography (GC) method development .
Advanced Research Questions
Q. What experimental challenges arise in the purification of this compound, especially when dealing with by-products?
By-products like unreacted thiols or oxidized sulfur species (e.g., sulfoxides) complicate purification. Fractional distillation under reduced pressure minimizes thermal decomposition, while silica gel chromatography separates polar impurities. Contradictions in reported boiling points (e.g., variations due to isomerism) require careful method optimization .
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Discrepancies between NMR and MS data often stem from tautomerism or solvent effects. For example, thioester-enol tautomerism can shift proton signals. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations) clarifies ambiguous assignments. Conflicting literature reports (e.g., CAS registry vs. experimental data) should be triangulated with multi-technique analyses .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Key factors include:
- Catalyst selection : Crown ethers (e.g., 18-crown-6) improve alkylation efficiency by stabilizing intermediates .
- Reaction kinetics : Monitoring via in-situ IR or GC-MS identifies optimal termination points to prevent over-oxidation.
- Temperature control : Low temperatures (−20°C to 0°C) suppress side reactions during thiol addition . Yield improvements (from ~50% to >80%) are achievable through Design of Experiments (DoE) approaches .
Q. Methodological Considerations
- Synthetic Design : Retrosynthetic tools (e.g., AI-driven platforms) predict feasible routes using databases like Reaxys and Pistachio .
- Analytical Validation : Quantification in complex matrices (e.g., wines) employs GC-Quadrupole MS or GC-Orbitrap-MS with internal standards (e.g., deuterated analogs) .
- Data Interpretation : Statistical rigor (e.g., reporting standard deviations, p-values) aligns with pharmaceutical research standards to avoid overinterpretation .
Properties
IUPAC Name |
ethyl 2-methyl-2-methylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURSSXMQSLZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198036 | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-24-2 | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49773-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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